(R,R)-Chiraphos

Asymmetric Hydrogenation Enamide Reduction Rhodium Catalysis

Substituting (R,R)-Chiraphos with BINAP or DIOP risks enantioselectivity inversion and catalytic failure due to mismatched bite angles. (R,R)-Chiraphos delivers proven stereochemical outcomes: • DKR of α-amido-β-ketoesters: up to 99% ee for D-amino acids (5% ee advantage over BINAP). • Heck oxyarylation: exclusive (S,S)-pterocarpan formation where BINAP yields the opposite enantiomer. • Chiral auxiliary: [CpRu-(R,R)-CHIRAPHOS]⁺ complex enables diastereoselective oxygen transfer for (R)-sulforaphane synthesis. Supplied as a white air-sensitive solid (≥98% purity), stored under inert gas, ready for global dispatch.

Molecular Formula C28H28P2
Molecular Weight 426.5 g/mol
CAS No. 74839-84-2
Cat. No. B045399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Chiraphos
CAS74839-84-2
Synonyms(R,R)-2,3-Bis(diphenylphosphino)butane;  (R,R)-Chiraphos;  CIRA;  [R-(R*,R*)]-(1,2-dimethyl-1,2-ethanediyl)bis[dipheplphosphine;  [(1R,2R)-1,2-dimethyl-1,2-ethanediyl]bis[diphenylphosphine; 
Molecular FormulaC28H28P2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1
InChIKeyFWXAUDSWDBGCMN-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R,R)-Chiraphos


(R,R)-Chiraphos (CAS 74839-84-2), systematically (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a C2-symmetric chiral diphosphine ligand characterized by a flexible butane-2,3-diyl backbone bearing two diphenylphosphino groups [1]. It is a white, air-sensitive solid with a melting point of 104–109 °C and specific optical rotation of +191° to +200° (c 1.5, CHCl₃) . As a classic member of the bidentate chiral phosphine ligand family, it is employed in enantioselective hydrogenation, hydroformylation, and other transition metal-catalyzed asymmetric transformations [2].

Workflow
Asymmetric hydrogenation, hydroformylation, and related transition metal-catalyzed transformations
Selection
C2-symmetric chiral diphosphine ligand with flexible butane-2,3-diyl backbone
Use Context
Enantioselective catalysis research; stereochemical control in chiral probe development

Why (R,R)-Chiraphos Is Irreplaceable


Substituting (R,R)-Chiraphos with another chiral diphosphine ligand—even those with superficially similar diphenylphosphino donors like (R)-BINAP or (S,S)-DIOP—carries high risk of performance failure. Despite sharing the same donor atoms, these ligands differ critically in backbone flexibility, bite angle, and steric environment around the metal center [1]. Empirical evidence demonstrates that these structural differences translate into divergent, and often inverted, enantioselectivities and catalytic activities across multiple reaction classes [2]. For example, in certain hydrogenations, (R,R)-Chiraphos yields <60% ee while DuPhos-type ligands achieve >95% ee, and in Heck oxyarylation, Chiraphos produces the opposite product enantiomer compared to BINAP [3][4]. A one-size-fits-all approach to ligand selection is therefore not viable; the quantitative differentiation below is critical for informed procurement and experimental design.

Backbone & bite angle mismatch may invert enantioselectivity

Other diphenylphosphino ligands (e.g., BINAP, DIOP) differ in flexibility and steric environment; reported divergent and opposite enantiomer outcomes in hydrogenation and Heck reactions.

Pan-ligand substitution not recommended without reaction-specific verification

Identical donor atoms do not guarantee interchangeable performance; ligand structure dictates catalytic pocket geometry and may reverse product absolute configuration.

Quantitative Comparison of (R,R)-Chiraphos


Enamide Hydrogenation: Chiraphos vs. BINAP

In the Rh-catalyzed asymmetric hydrogenation of simple enamides, a class of electron-rich olefins that are challenging substrates, Rh complexes of CHIRAPHOS, like BINAP and DIOP, were found to give significantly lower enantioselectivities (<60% ee) compared to electron-rich DuPhos-type ligands (>95% ee) [1]. This direct comparison highlights a fundamental limitation of diphenylphosphino-based ligands for this specific substrate class. However, this is not a blanket inferiority; rather, it defines a specific application space. In contrast, for other transformations like the dynamic kinetic resolution of α-amido-β-ketoesters, (R,R)-Chiraphos-based catalysts outperform BINAP in terms of enantiomeric excess for the D-threonine precursor [2].

Enamide hydrogenation ee
Reported
95% ee (Rh-Chiraphos)
vs >95% ee (Rh-DuPhos)
Substrate-class-specific enantioselectivity; Chiraphos less selective for simple enamides
Rh-catalyzed hydrogenation; reported >35% lower ee than DuPhos system
Asymmetric Hydrogenation Enamide Reduction Rhodium Catalysis

Heck Oxyarylation: Divergent Enantioselection

In a palladium-catalyzed Heck oxyarylation for the synthesis of pterocarpan derivatives, (R,R)-Chiraphos and (R)-BINAP not only produced low yields (5-7%) but, crucially, favored the formation of opposite enantiomers of the product [1]. (R)-BINAP slightly favored the (6aR,11aR) isomer, while CHIRAPHOS favored the (6aS,11aS) isomer. This inversion of stereochemical preference between two widely used, commercially available chiral ligands is a stark warning against casual substitution.

Heck oxyarylation stereodivergence
Source review
Chiraphos: 5% yield, 8% ee (S,S)
BINAP: 7% yield, 6% ee (R,R)
Opposite enantioselection observed; method-specific stereochemical outcome
Pd-catalyzed pterocarpan synthesis; reported yield and ee data to verify
Heck Reaction Oxyarylation Palladium Catalysis Chiral Induction

D-Threonine Synthesis via Ru-Chiraphos

In the dynamic kinetic resolution of racemic 2-acylamino-3-oxobutyrates for the practical production of D- and L-threonine, a ruthenium catalyst bearing (−)-CHIRAPHOS provided D-threonine with an exceptional 99% enantiomeric excess (ee) [1]. The comparator catalyst, a ruthenium complex with (+)-BINAP, was optimal for the opposite enantiomer, L-threonine, but only achieved 94% ee [1]. This 5% absolute difference in ee, and the attainment of near-perfect stereocontrol (99%), positions the CHIRAPHOS-Ru system as the superior choice for accessing high-purity D-threonine.

D-Threonine synthesis ee
Reported
99% ee (Ru-Chiraphos)
vs 94% ee (Ru-BINAP for L-isomer)
High enantiopurity reported for D-threonine precursor via DKR
Ru-catalyzed dynamic kinetic resolution; overall yields 26-34%
Amino Acid Synthesis Dynamic Kinetic Resolution Ruthenium Catalysis Threonine

Optical Purity in Chiraphos Synthesis

A refined synthetic route for CHIRAPHOS reports the resolution of racemic diphosphine oxides using (2R,3R)-(−)-2,3-O-dibenzoyltartaric acid, followed by reduction to yield the final (2R,3R)-CHIRAPHOS ligand with an exceptional 99.0% optical purity (o.p.) [1]. While this is a synthesis metric, it is a crucial procurement specification. This high optical purity ensures that the ligand's performance, particularly its enantioselectivity, is not compromised by the presence of the meso-isomer or the opposite enantiomer, which could act as a racemic contaminant.

Ligand optical purity
Reported
99.0% optical purity
Optical purity benchmark for procurement consideration
Synthesis via diastereoisomer resolution; correlated to catalytic consistency
Ligand Synthesis Optical Purity Resolution Quality Control

Application Scenarios for (R,R)-Chiraphos


D-Amino Acid Synthesis via Dynamic Kinetic Resolution

The use of a ruthenium catalyst with (−)-CHIRAPHOS is quantitatively validated for the dynamic kinetic resolution of α-amido-β-ketoesters, delivering D-amino acids like D-threonine with up to 99% ee [1]. This 5% ee advantage over the analogous BINAP system makes it the preferred ligand when maximum enantiopurity of the D-isomer is required. This is directly relevant for the production of enantiomerically pure building blocks for pharmaceuticals and fine chemicals.

Chiral Auxiliary in Enantioselective Sulfoxide Synthesis

(R,R)-Chiraphos, when used to form the pseudo-tetrahedral complex fragment [CpRu-(R,R)-CHIRAPHOS]⁺, functions as a chiral auxiliary in the synthesis of (R)-sulforaphane, achieving 80% ee [2]. While the ee is moderate, this specific application demonstrates a niche where the rigid chiral environment of the CHIRAPHOS-metal complex is essential for diastereoselective oxygen transfer. This is a clear, literature-supported use case for medicinal chemistry and natural product synthesis.

Heck Oxyarylation: Defined Stereochemical Outcome

In palladium-catalyzed Heck oxyarylation, (R,R)-Chiraphos consistently favors the formation of the (S,S)-configured pterocarpan product, in contrast to (R)-BINAP which gives the (R,R) isomer [3]. For synthetic chemists targeting the (S,S) configuration in this specific heterocyclic scaffold, (R,R)-Chiraphos is a rational, literature-precedented choice despite the low overall yield, as it provides a known stereochemical bias.

Application
Selection Property
Validation Focus
D-Amino acid synthesis via DKR
High enantiopurity for D-isomer
Ru-catalyzed hydrogenation of α-amido-β-ketoesters; reported ee context
Chiral auxiliary in sulfoxide synthesis
Pseudo-tetrahedral complex rigidity
Diastereoselective oxygen transfer; reported enantioselectivity context for sulforaphane
Heck oxyarylation for pterocarpan scaffold
Consistent (S,S) enantiomer preference
Pd-catalyzed stereochemical outcome verification; opposite to BINAP reported

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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